molecular formula C19H17NO5 B2738158 2-((3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetamide CAS No. 869079-72-1

2-((3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetamide

Cat. No. B2738158
CAS RN: 869079-72-1
M. Wt: 339.347
InChI Key: VUKCMHUMLLHPRV-UHFFFAOYSA-N
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Description

The compound “2-((3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetamide” is a complex organic molecule. It’s important to note that the information available is limited and may not fully cover all aspects of this compound .

Scientific Research Applications

Anti-Cancer Activity

The compound has shown promise as a potential anti-cancer agent, particularly in the treatment of triple-negative breast cancer (TNBC). TNBC lacks expression of HER2, progesterone receptors, and estrogen receptors, making it challenging to target effectively. Researchers have used structural bioinformatics methods, including density functional theory, molecular docking, and molecular dynamic simulation, to identify this compound and its derivatives as inhibitors of EGFR (epidermal growth factor receptor) and VEGFR-2 (vascular endothelial growth factor receptor 2) . These receptors play crucial roles in cancer progression, and inhibiting them could lead to novel therapeutic strategies.

EGFR and VEGFR-2 Inhibition

The compound’s modified derivatives have demonstrated strong electronic characteristics and met ADMET (absorption, distribution, metabolism, excretion, and toxicity) requirements. Notably, they adhere to Lipinski’s rule of five, a key criterion for drug-likeness. Among the tested compounds, the MOLb-VEGFR-2 complex exhibited the highest binding affinity (−9.925 kcal/mol), followed by the MOLg-EGFR complex (−5.032 kcal/mol) . These findings suggest potential applications in targeted cancer therapy.

Cascade Synthesis of Derivatives

In addition to the parent compound, researchers have synthesized derivatives, such as 2-(2-(4-methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid . A one-pot cascade method was employed, combining 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal, and Meldrum’s acid . Investigating the properties and applications of these derivatives is an ongoing area of research.

properties

IUPAC Name

2-[3-(4-methoxyphenyl)-4-methyl-2-oxochromen-7-yl]oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO5/c1-11-15-8-7-14(24-10-17(20)21)9-16(15)25-19(22)18(11)12-3-5-13(23-2)6-4-12/h3-9H,10H2,1-2H3,(H2,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUKCMHUMLLHPRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)N)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetamide

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